cis-12-Octadecenoic acid

Description

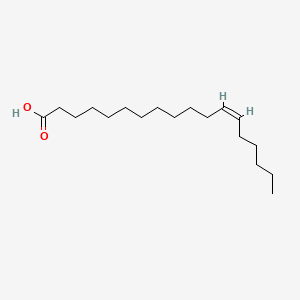

Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-12-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEDXHIBHVMDST-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13126-37-9 | |

| Record name | 12-Octadecenoic acid, (12Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-OCTADECENOIC ACID, (12Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G18P32P8GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Positioning cis-12-Octadecenoic Acid in Lipid Research

An In-Depth Technical Guide to cis-12-Octadecenoic Acid (CAS 13126-37-9)

Cis-12-Octadecenoic acid (CAS 13126-37-9), also known as 12(Z)-Octadecenoic acid, is a monounsaturated omega-6 fatty acid.[1][2] Structurally, it is an eighteen-carbon chain with a single cis-double bond located at the twelfth carbon from the carboxyl end.[1][2] While less ubiquitous than its isomer, oleic acid (cis-9-octadecenoic acid), it serves as a valuable tool in lipidomics and metabolic research. Its presence has been identified in natural sources such as bovine milk.[1] This guide provides a comprehensive overview of its chemical and physical properties, biological context, analytical methodologies, and handling protocols, designed for researchers and drug development professionals seeking to leverage this molecule in their studies.

Part 1: Physicochemical Characteristics

A foundational understanding of a molecule's properties is paramount for its effective application in experimental design, from formulating delivery vehicles to interpreting analytical data. The key physicochemical properties of cis-12-octadecenoic acid are summarized below.

Key Properties Table

| Property | Value | Source(s) |

| CAS Number | 13126-37-9 | [1][3] |

| Synonyms | 12(Z)-Octadecenoic acid, 18:1(12Z), FA 18:1 | [1][3][4] |

| Molecular Formula | C₁₈H₃₄O₂ | [2][4][5] |

| Molecular Weight | 282.46 g/mol | [2][3][4] |

| Physical State | Liquid | [2][4] |

| Melting Point | 13 - 14 °C (55 - 57 °F) | |

| Boiling Point | 398.2°C at 760 mmHg | [5] |

| Density | 0.899 g/cm³ | [5] |

| Solubility | Soluble in ethanol (≥10 mg/mL) | [1] |

| Purity | Typically ≥98% for research grade | [1][4] |

| Storage | Freezer (-20°C) | [2][4] |

Part 2: Biological Significance and Research Applications

While not as extensively studied as other fatty acids, cis-12-octadecenoic acid holds specific interest in understanding the metabolic impact of fatty acid structure.

Metabolic Incorporation and Enzyme Interactions

The primary utility of cis-12-octadecenoic acid in a research context stems from its use as a structural variant to probe enzyme specificity and metabolic regulation. A key study in mice investigated its influence on hepatic lipogenic enzymes compared to other C18 fatty acids.[6] The core finding was that diets containing cis-12-octadecenoic acid had little to no effect on the activity levels of key enzymes like fatty acid synthetase, acetyl-CoA carboxylase, and various dehydrogenases.[6] This was in stark contrast to the polyunsaturated fatty acid cis-9,cis-12-octadecadienoic acid (linoleic acid), which dramatically lowered the activity of these enzymes.[6]

This causal insight is critical: it demonstrates that the mere presence of a double bond is insufficient to trigger the enzymatic downregulation seen with certain polyunsaturated fatty acids. The position and number of double bonds are crucial determinants of metabolic signaling.[6] However, the same study confirmed through gas chromatography-mass spectrometry (GC-MS) that cis-12-octadecenoic acid is indeed incorporated into complex hepatic lipids.[6] This validates that the upstream enzymes responsible for fatty acid activation and acylation recognize and utilize it as a substrate, making it a useful tool for studying lipid trafficking and incorporation without the confounding variable of lipogenic enzyme suppression.[6]

Potential in Drug Development and Further Research

While direct therapeutic applications are not yet established, its unique metabolic profile makes it a valuable negative control in studies aimed at developing drugs that modulate lipid metabolism. For instance, when screening compounds intended to mimic the effects of polyunsaturated fats on liver enzymes, cis-12-octadecenoic acid can be used to differentiate true pathway modulation from non-specific lipid effects.

Furthermore, research into gut microbial metabolites has identified related compounds, such as 10-hydroxy-cis-12-octadecenoic acid (a metabolite of linoleic acid), as having beneficial effects on intestinal barrier function, partially through the GPR40 receptor.[7][8] This opens an avenue for future investigation into whether cis-12-octadecenoic acid itself or its derivatives could play a role in gut health or serve as precursors for bioactive molecules.

Caption: Comparative metabolic influence of C18 fatty acids.

Part 3: Analytical Methodologies

Accurate identification and quantification are essential for any research application. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis due to its high sensitivity and specificity.[6][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

The principle behind GC-MS analysis of fatty acids involves their chemical conversion into more volatile derivatives, typically fatty acid methyl esters (FAMEs), which are then separated by gas chromatography and identified by their mass spectra.[6][10]

Caption: Standard workflow for GC-MS analysis of fatty acids.

Experimental Protocol: FAMEs Preparation and GC-MS Analysis

This protocol is a synthesized methodology based on standard practices for fatty acid analysis.[6][11]

I. Lipid Extraction & Saponification:

-

Homogenize the biological sample (e.g., liver tissue) in a chloroform:methanol (2:1, v/v) solution to extract total lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Add a methanolic sodium hydroxide solution to the dried lipid extract.

-

Heat the mixture (e.g., at 80°C for 10 minutes) to saponify the fatty acids from their complex lipid backbones. This creates sodium salts of the fatty acids.

II. Methylation (Derivatization):

-

Cool the sample and add a boron trifluoride-methanol solution.

-

Re-heat the mixture (e.g., at 80°C for 10 minutes). This is the critical derivatization step, where the fatty acid salts are converted to volatile Fatty Acid Methyl Esters (FAMEs).

-

Cool the sample and add hexane to extract the FAMEs. Add saturated saline to facilitate phase separation.

-

Vortex and centrifuge. Carefully transfer the upper hexane layer containing the FAMEs to a new vial for analysis.

III. GC-MS Instrumental Analysis:

-

Rationale for Instrument Choice: A system like an Agilent 7890A GC coupled to a 5975C MS is suitable for this work.[11] The choice of a non-polar capillary column (e.g., HP-1MS) is effective for separating FAMEs based on chain length and degree of unsaturation.[11]

-

Injection: Inject 1 µL of the FAMEs extract into the GC inlet, typically in split mode to avoid column overloading.[11]

-

Carrier Gas: Use helium at a constant flow.[11]

-

Oven Program: A temperature gradient is crucial for resolving different FAMEs. A representative program could be:

-

Initial temperature of 60°C, hold for 2 minutes.

-

Ramp to 150°C at 30°C/min, hold for 5 minutes.

-

Ramp to 280°C at 30°C/min, hold for 8 minutes.[11]

-

-

Mass Spectrometry:

-

Operate in electron ionization (EI) mode at 70 eV.[11]

-

Scan a mass range (e.g., m/z 50-550) to capture the parent ion and characteristic fragmentation patterns of the FAMEs.

-

-

Data Analysis: Identify the peak corresponding to cis-12-octadecenoic acid methyl ester by its retention time relative to a known standard and its characteristic mass spectrum.

Part 4: Safety, Handling, and Storage

Proper handling ensures both researcher safety and compound integrity.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any aerosols.[12] Avoid contact with skin and eyes.[12]

-

Storage: Cis-12-octadecenoic acid should be stored in a freezer at or below -20°C to prevent oxidation and degradation.[2][4] It may absorb oxygen from the air, which can lead to darkening and the formation of artifacts.[12] For long-term storage, purging the container with an inert gas like argon or nitrogen is recommended.

-

Incompatibilities: Avoid strong oxidizing agents, which can react with the double bond.[12]

-

Transport: Note that derivatives like cis-12-Octadecenoic Acid methyl ester may be classified as Dangerous Goods for transport, potentially incurring additional shipping requirements.[10] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

Conclusion

Cis-12-octadecenoic acid is more than just a structural isomer of more common fatty acids; it is a precise tool for dissecting the complexities of lipid metabolism. Its ability to be incorporated into cellular lipids without triggering the significant downstream enzymatic changes caused by certain polyunsaturated fatty acids makes it an invaluable control for researchers in metabolism and drug development. By understanding its unique properties and employing robust analytical techniques like GC-MS, scientists can confidently integrate this molecule into their experimental designs to yield clear, interpretable, and high-impact results.

References

-

12-octadecenoic acid | CAS#:7378-88-3 | Chemsrc. (n.d.). Retrieved February 3, 2026, from [Link]

- Phytochemical Analysis, Antibacterial and antioxidant Activities of Essential Oil from Hibiscus sabdariffa (L) Seeds, (Sudanese). (2020). Progress in Chemical and Biochemical Research.

- SAFETY D

- Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. (2021).

- Lawson, L. D., & Holman, R. T. (1981). Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 665(1), 60–67.

- Awonyemi, I. O., et al. (2022). Analysis of bioactive compounds from Raphia taedigera using gas chromatography–mass spectrometry.

- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. (2018). Research Journal of Pharmacy and Technology.

- Wheat Class I TCP Transcription Factor TaTCP15 Positively Regulates Cutin and Cuticular Wax Biosynthesis. (2024). MDPI.

-

trans-10-cis-12-Octadecadienoic acid | C18H32O2. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

-

12-Octadecenoic acid | C18H34O2. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

- Miyamoto, J., et al. (2017). A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway. Journal of Biological Chemistry, 292(29), 12215–12225.

- Safety D

- Anti-Inflammatory, Anti-Oxidant, GC-MS Profiling and Molecular Docking Analyses of Non-Polar Extracts

-

Linoleic acid - Drug Targets, Indications, Patents. (n.d.). Synapse. Retrieved February 3, 2026, from [Link]

-

Chemical structure and 1 H NMR spectrum of 9,12-octadecadienoic acid (Z,Z) isolated from C.haetomium cochliodes (MW898133). (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. larodan.com [larodan.com]

- 3. scbt.com [scbt.com]

- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 5. 12-octadecenoic acid | CAS#:7378-88-3 | Chemsrc [chemsrc.com]

- 6. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linoleic acid - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 9. rjptonline.org [rjptonline.org]

- 10. scbt.com [scbt.com]

- 11. echemcom.com [echemcom.com]

- 12. cis-9-Octadecenoic acid(112-80-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Enigmatic Isomer: A Technical Guide to the Biological Occurrence of cis-12-Octadecenoic Acid in Seed Oils

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive exploration of cis-12-octadecenoic acid, a less common monounsaturated fatty acid isomer found in plant seed oils. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its occurrence, the intricacies of its analysis, and its potential biological significance. We will navigate the current landscape of knowledge, highlighting both established methodologies and areas ripe for future investigation.

Introduction: Unveiling a Positional Isomer of Oleic Acid

cis-12-Octadecenoic acid (18:1n-6) is a positional isomer of the ubiquitous oleic acid (cis-9-octadecenoic acid). While oleic acid is a household name in nutrition and biochemistry, its isomers, defined by the position of the single double bond along the 18-carbon chain, represent a fascinating and often overlooked area of lipid science. The location of this double bond significantly influences the fatty acid's physical and chemical properties, its metabolic fate, and its biological activity.

This guide will focus specifically on the cis-12 isomer, delving into its known and potential occurrences in the vast repository of plant seed oils. Understanding the distribution of such "unusual" fatty acids is not merely an academic exercise; it holds potential for the discovery of novel bioactive compounds, the development of new industrial feedstocks, and a more nuanced understanding of plant lipid metabolism.

The Landscape of Octadecenoic Acid Isomers in Seed Oils

The world of C18:1 fatty acids in seed oils is more diverse than commonly appreciated. While oleic acid (cis-9) is predominant in many well-known oils like olive and canola, other positional isomers are characteristic of specific plant families. For instance, petroselinic acid (cis-6-octadecenoic acid) is a major component in the seed oils of the Apiaceae family (e.g., parsley, coriander)[1]. Vaccenic acid (cis-11-octadecenoic acid) is another notable isomer, though it is more commonly associated with ruminant fats and dairy products[2].

The occurrence of cis-12-octadecenoic acid is less well-documented, often appearing as a minor component in the fatty acid profiles of various seed oils. Its sporadic and often low-level presence makes its systematic study challenging. The comprehensive "Seed Oil Fatty Acids" (SOFA) database stands as a critical resource for researchers, compiling extensive data on the fatty acid composition of thousands of plant species[3]. A thorough interrogation of this database is a crucial first step for any investigation into the prevalence of this specific isomer.

Analytical Methodologies for the Identification and Quantification of cis-12-Octadecenoic Acid

The accurate identification and quantification of fatty acid isomers within a complex mixture like a seed oil is a significant analytical challenge. The chemical similarity of these isomers necessitates high-resolution separation techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Experimental Workflow: From Seed to Spectrum

The following protocol outlines a robust and self-validating workflow for the analysis of cis-12-octadecenoic acid in seed oils.

Figure 1: A generalized workflow for the extraction and analysis of fatty acids from seed oils.

Detailed Protocol for FAMEs Analysis by GC-MS

Rationale: The conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs) is a critical step. FAMEs are more volatile and less polar than their free fatty acid counterparts, making them amenable to gas chromatographic analysis[4].

Step-by-Step Methodology:

-

Lipid Extraction:

-

Accurately weigh approximately 100 mg of finely ground seed material.

-

Perform a lipid extraction using a 2:1 (v/v) chloroform:methanol mixture (Folch method). This ensures the efficient extraction of a broad range of lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

-

Transesterification to FAMEs:

-

To the dried lipid extract, add 2 mL of 0.5 M sodium methoxide in methanol. The use of sodium methoxide provides a rapid and efficient transesterification of triglycerides and other complex lipids.

-

Heat the mixture at 50°C for 10 minutes.

-

Neutralize the reaction by adding 0.1 mL of glacial acetic acid.

-

Add 5 mL of a saturated sodium chloride solution and 2 mL of hexane.

-

Vortex the mixture vigorously and allow the layers to separate.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

-

Column: A highly polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., SP-2560 or equivalent), is essential for the separation of positional and geometric isomers of fatty acids[5].

-

Injection: Inject 1 µL of the FAMEs solution in split mode.

-

Oven Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp: Increase to 240°C at a rate of 4°C/minute.

-

Hold: Maintain 240°C for 20 minutes. This temperature program allows for the separation of a wide range of FAMEs.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

-

Identification and Quantification:

-

Identification: Identify individual FAMEs by comparing their mass spectra with those in a commercial library (e.g., NIST) and by comparing their retention times with those of authentic standards. The mass spectra of FAMEs exhibit characteristic fragmentation patterns that aid in their identification.

-

Quantification: For accurate quantification, an internal standard (e.g., methyl heptadecanoate) should be added to the sample prior to transesterification. The concentration of each fatty acid is then determined by comparing its peak area to that of the internal standard.

-

Self-Validation: The use of authentic standards for retention time matching and the comparison of mass spectra to a validated library provide a robust system for self-validation of the identified compounds.

Biosynthesis of cis-12-Octadecenoic Acid in Plants

The biosynthesis of common unsaturated fatty acids like oleic, linoleic, and α-linolenic acid is well-characterized in plants[6][7][8]. These pathways primarily involve a series of desaturase enzymes that introduce double bonds at specific positions in the fatty acid chain.

The formation of less common isomers like cis-12-octadecenoic acid is not as clearly understood. It is hypothesized to arise from the action of a novel desaturase with atypical regiospecificity or as a byproduct of other enzymatic reactions. The biosynthesis of unusual fatty acids in plants is an active area of research, with new enzymes and pathways continually being discovered[2][9].

Figure 2: A simplified diagram illustrating the known biosynthesis of C18 unsaturated fatty acids and a hypothesized pathway for the formation of cis-12-octadecenoic acid.

Further research involving the screening of plant genomes for novel desaturase genes and the characterization of their enzymatic activity is necessary to elucidate the precise biosynthetic pathway of cis-12-octadecenoic acid.

Potential Biological Activities and Future Directions

While direct research on the physiological effects of cis-12-octadecenoic acid is limited, we can infer potential activities by examining its isomers.

-

Metabolic Effects: Different positional isomers of octadecenoic acid have been shown to have distinct effects on lipid metabolism. For example, studies have compared the metabolic fates of oleic acid (cis-9) and elaidic acid (trans-9), demonstrating differences in their incorporation into lipids and their effects on cholesterol levels[10]. The position of the double bond can influence how the fatty acid is recognized by enzymes involved in elongation, desaturation, and β-oxidation.

-

Signaling Molecules: Fatty acids and their derivatives can act as signaling molecules in various cellular processes. For instance, certain isomers of octadecenoic acid have been shown to modulate inflammatory responses[11][12]. The specific three-dimensional structure conferred by the cis-12 double bond could lead to unique interactions with cellular receptors and enzymes, resulting in distinct biological activities.

-

Drug Development Implications: The discovery of novel biological activities associated with less common fatty acid isomers opens up new avenues for drug development. If cis-12-octadecenoic acid is found to possess beneficial properties, such as anti-inflammatory or metabolic-modulating effects, it could become a target for nutritional interventions or the development of new therapeutic agents.

Future Research:

The field is ripe for further investigation. Key areas for future research include:

-

Systematic Screening of Seed Oils: A comprehensive analysis of a wide variety of plant seed oils, particularly from less-studied species, is needed to identify significant sources of cis-12-octadecenoic acid.

-

Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes responsible for the synthesis of cis-12-octadecenoic acid in plants will provide a deeper understanding of plant lipid metabolism and could enable its biotechnological production.

-

Investigation of Biological Activities: In vitro and in vivo studies are crucial to determine the specific physiological effects of cis-12-octadecenoic acid and to assess its potential benefits or risks to human health.

Conclusion

cis-12-Octadecenoic acid represents a frontier in the study of plant-derived fatty acids. While its occurrence in seed oils appears to be limited, its potential for unique biological activities warrants further investigation. The analytical tools and methodologies are in place to systematically explore its presence in nature and to unravel its metabolic and physiological roles. For researchers, scientists, and drug development professionals, the study of this enigmatic isomer offers an exciting opportunity to expand our understanding of lipid diversity and its implications for human health and nutrition.

References

-

Aro, A., et al. (1998). Analysis of C18:1 cis and trans Fatty Acid Isomers by the Combination of Gas–Liquid Chromatography of 4,4-Dimethyloxazoline Derivatives and Methyl Esters. Journal of the American Oil Chemists' Society, 75(8), 977-985. [Link]

-

Beccaria, M., & Sgorbini, B. (2022). Fatty Acid Composition and Health Benefits of Some Seed Oils of Emerging Interest. Foods, 11(22), 3639. [Link]

-

Dubois, V., et al. (2007). Fatty acid composition of commercial vegetable oils from the French market analysed using a long highly polar column. OCL - Oilseeds and fats, Crops and Lipids, 14(4), 232-240. [Link]

-

Farkas, O., et al. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules, 26(7), 1869. [Link]

-

Aitzetmüller, K., Matthäus, B., & Friedrich, H. (2003). The new database “Seed oil Fatty Acids” (SOFA). Grasas y Aceites, 54(2), 183-189. [Link]

- Gunstone, F. D. (2009). Fatty acid composition of vegetable oils. In Lipid Glossary 2 (pp. 123-147). Oily Press.

-

He, M., & Ding, Y. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science, 11, 390. [Link]

-

Laverroux, S., et al. (2011). Isomerization of vaccenic acid to cis and trans C18:1 isomers during biohydrogenation by rumen microbes. Lipids, 46(9), 857-865. [Link]

-

Mothe, C. G., & de Almeida Ticiani, G. (2021). Plant monounsaturated fatty acids: Diversity, biosynthesis, functions and uses. Progress in Lipid Research, 84, 101125. [Link]

-

Orsavova, J., et al. (2015). Fatty Acids Composition of Vegetable Oils and Its Contribution to Dietary Energy Intake and Dependence of Cardiovascular Mortality on Dietary Intake of Fatty Acids. International Journal of Molecular Sciences, 16(6), 12871-12890. [Link]

-

Aitzetmüller, K. (2012). A new database for seed oil fatty acids - The database SOFA. European Journal of Lipid Science and Technology, 114(7), 747-750. [Link]

-

Shibamoto, S., et al. (2015). Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography. Lipids, 50(1), 85-100. [Link]

- Wallis, J. G., & Browse, J. (1999). The Δ8-desaturase of Euglena gracilis: an alternate pathway for synthesis of 20-carbon polyunsaturated fatty acids. Archives of Biochemistry and Biophysics, 365(2), 307-316.

-

Wijesundera, C., et al. (2012). Distribution of cis-octadecenoic acid and cis-eicosenoic acid positional isomers in commercially available plant oils. Journal of the American Oil Chemists' Society, 89(10), 1873-1881. [Link]

- Kleiman, R., & Spencer, G. F. (1982). Search for new industrial oils: XVI. Umbelliflorae—seed oils of the family Apiaceae. Journal of the American Oil Chemists' Society, 59(1), 29-38.

- Nikolova-Damyanova, B., et al. (2000). The structure of the triacylglycerols of some Umbelliferae seed oils. Journal of the American Oil Chemists' Society, 77(3), 269-273.

-

Research Journal of Pharmacy and Technology. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. [Link]

-

Renard, C. B., et al. (2013). Distinct regulation of stearoyl-CoA desaturase 1 gene expression by cis and trans C18:1 fatty acids in human aortic smooth muscle cells. Journal of Physiology and Biochemistry, 69(3), 453-462. [Link]

- Cahoon, E. B., & Li-Beisson, Y. (2020). Plant unusual fatty acids: learning from the less common. Current Opinion in Plant Biology, 55, 66-73.

-

Li, Y., et al. (2019). Integrated Gas Chromatograph-Mass Spectrometry (GC/MS) and MS/MS-Based Molecular Networking Reveals the Analgesic. Molecules, 24(13), 2465. [Link]

- Christie, W. W. (2003). Lipid analysis: isolation, separation, identification and structural analysis of lipids. The Oily Press.

- Tvrzicka, E., et al. (2011). Fatty acids as biocompounds: their role in human metabolism, health and disease--a review. Part 1: classification, dietary sources and biological functions. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(2), 117-130.

-

Wikipedia. (2024). Trans fat. [Link]

- Zimba, N., et al. (2019). Fatty Acids Composition of Vegetable Oils and Its Contribution to Dietary Energy Intake and Dependence of Cardiovascular Mortality on Dietary Intake of Fatty Acids. International Journal of Molecular Sciences, 16(6), 12871-12890.

-

He, M., & Ding, Y. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science, 11, 390. [Link]

-

Pollard, M., & Ohlrogge, J. (2022). Biosynthesis of Plant Lipid Polyesters. AOCS. [Link]

-

Lipotype. (2023). Lipid composition of cold-pressed seed oils. [Link]

-

Ide, T., & Sugano, M. (1988). Differential effects of geometrical isomers of octadecadienoic acids on ketogenesis and lipid secretion in the livers from rats fed a cholesterol-enriched diet. Journal of nutritional science and vitaminology, 34(3), 293-304. [Link]

-

He, M., & Ding, Y. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science, 11, 390. [Link]

-

D-L. de la O, A., et al. (2022). Valorization of Prunus Seed Oils: Fatty Acids Composition and Oxidative Stability. Foods, 11(19), 3097. [Link]

Sources

- 1. Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. mdpi.com [mdpi.com]

- 6. Plant monounsaturated fatty acids: Diversity, biosynthesis, functions and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. aocs.org [aocs.org]

- 10. Distinct regulation of stearoyl-CoA desaturase 1 gene expression by cis and trans C18:1 fatty acids in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

cis-12-octadecenoic acid vs oleic acid structural differences

An In-Depth Technical Guide to the Structural and Functional Distinctions Between cis-12-Octadecenoic Acid and Oleic Acid

Abstract

Positional isomerism in fatty acids, though seemingly subtle, imparts significant and distinct physicochemical and biological properties. This technical guide provides a detailed comparative analysis of two C18:1 monounsaturated fatty acid isomers: cis-12-octadecenoic acid and the ubiquitous oleic acid (cis-9-octadecenoic acid). We will explore the fundamental structural differences, the resulting impact on their physical and biochemical behavior, and the critical analytical methodologies required for their accurate differentiation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of fatty acid structure-function relationships.

The Core Isomeric Distinction: A Molecular Perspective

At a cursory glance, cis-12-octadecenoic acid and oleic acid share the same molecular formula (C₁₈H₃₄O₂) and molecular weight (282.46 g/mol ). Both are monounsaturated fatty acids featuring a single cis-configured double bond within an 18-carbon chain. The critical distinction, however, lies in the precise location of this double bond, a variance known as positional isomerism.

-

Oleic Acid is scientifically designated as cis-9-octadecenoic acid . Its double bond is located between the 9th and 10th carbon atoms (from the carboxyl end).

-

cis-12-Octadecenoic Acid , as its name implies, possesses a double bond between the 12th and 13th carbon atoms.

This three-carbon shift fundamentally alters the molecule's geometry and electron distribution, leading to divergent properties.

Caption: Molecular structures of Oleic Acid and cis-12-Octadecenoic Acid.

Comparative Molecular Data

| Property | Oleic Acid | cis-12-Octadecenoic Acid |

| IUPAC Name | (Z)-Octadec-9-enoic acid | (Z)-Octadec-12-enoic acid |

| Common Name | Oleic Acid | - |

| Lipid Numbers | C18:1 (n-9) | C18:1 (n-6) |

| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ |

| Molar Mass | 282.46 g/mol | 282.46 g/mol |

| Double Bond | C9=C10 | C12=C13 |

Physicochemical and Biological Implications of Isomerism

The shift in the double bond's position from n-9 to n-6 has profound consequences for how the molecule behaves, both in a test tube and in a biological system.

Physical Properties

The geometry of the fatty acid chain influences how molecules pack together, which in turn dictates bulk properties like melting point. The kink introduced by the cis double bond is located further from the center of the chain in cis-12-octadecenoic acid compared to oleic acid. This can lead to subtle differences in intermolecular van der Waals forces. While both are liquids at room temperature, positional isomers in fatty acid mixtures can alter the overall melting and crystallization profiles of lipids. For instance, studies on petroselinic acid (cis-6-octadecenoic acid) and oleic acid show that the double bond position significantly affects the melting points and polymorphism of their triacylglycerols.

Biological and Metabolic Significance

The location of the double bond is paramount for recognition by metabolic enzymes.

-

Oleic Acid (n-9): As the most abundant monounsaturated fatty acid in nature, oleic acid is a primary component of human adipose tissue and a key energy source. It is synthesized from stearic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1), which specifically introduces a double bond at the Δ9 position.

-

cis-12-Octadecenoic Acid (n-6): This isomer is a member of the omega-6 family of fatty acids. It is an isomer of vaccenic acid (cis-11-octadecenoic acid), a major trans-fat-free ruminant fat. The n-6 and n-9 families of fatty acids are not metabolically interconvertible in mammals. Enzymes involved in fatty acid elongation and desaturation are highly specific to the position of the existing double bonds. For example, the enzymes that metabolize linoleic acid (an n-6 fatty acid) will recognize the n-6 double bond, leading to a different cascade of products than the metabolism of oleic acid.

Analytical Strategy: Differentiating Positional Isomers

Distinguishing between cis-12-octadecenoic acid and oleic acid is a non-trivial analytical challenge. Standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization of the common methyl ester (FAME) derivatives are often insufficient, as the resulting mass spectra are nearly identical due to migration of the double bond upon ionization.

To overcome this, a specialized derivatization technique is required to "fix" the double bond's position prior to MS analysis. The most reliable and widely accepted method involves the formation of dimethyl disulfide (DMDS) adducts.

Protocol: GC-MS Analysis with DMDS Derivatization for Double Bond Localization

This protocol provides a self-validating system for unequivocally identifying the double bond position in monounsaturated fatty acids.

1. Esterification (Fatty Acid to FAME):

- Rationale: Fatty acids are first converted to their more volatile Fatty Acid Methyl Esters (FAMEs) for compatibility with gas chromatography.

- Procedure:

- Dissolve ~1 mg of the fatty acid sample in 1 mL of toluene.

- Add 2 mL of 1% sulfuric acid in methanol.

- Heat the mixture in a sealed vial at 50°C for 12 hours.

- Allow to cool, then add 5 mL of 5% NaCl solution and 2 mL of hexane.

- Vortex thoroughly and centrifuge to separate the phases.

- Carefully collect the upper hexane layer containing the FAMEs and dry it under a gentle stream of nitrogen.

2. DMDS Derivatization:

- Rationale: Dimethyl disulfide adds across the double bond, creating a stable derivative. When this derivative fragments in the mass spectrometer, it breaks predictably at the site of the original double bond, revealing its location.

- Procedure:

- Re-dissolve the dried FAMEs in 200 µL of hexane.

- Add 200 µL of dimethyl disulfide (DMDS) and 50 µL of iodine solution (60 mg/mL in diethyl ether).

- Flush the vial with nitrogen, seal, and heat at 40°C for 15 hours.

- Cool the reaction mixture to room temperature.

- Quench the reaction by adding 2 mL of 5% sodium thiosulfate solution to remove excess iodine.

- Vortex and centrifuge. Collect the upper hexane layer for analysis.

3. GC-MS Analysis:

- Rationale: The GC separates the derivatized FAMEs, and the MS provides fragmentation data for identification.

- Parameters:

- GC Column: A moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

- Injector: 250°C, Splitless mode.

- Oven Program: 150°C hold for 2 min, ramp to 250°C at 4°C/min, hold for 10 min.

- MS: Electron Ionization (EI) at 70 eV. Scan range m/z 50-500.

4. Data Interpretation:

The DMDS adduct of an 18-carbon FAME will have a specific molecular ion. The key diagnostic fragmentation occurs between the two carbon atoms that were originally part of the double bond, each now bonded to a -SCH₃ group.

For Oleic Acid (cis-9): A prominent fragment ion will appear at m/z 173, corresponding to the cleavage between C9 and C10.

For cis-12-Octadecenoic Acid: The diagnostic fragment ion will be observed at m/z 215, resulting from cleavage between C12 and C13.

Caption: Workflow for differentiating fatty acid positional isomers via GC-MS.

Conclusion

The distinction between cis-12-octadecenoic acid and oleic acid serves as a critical example of how subtle changes in molecular architecture can lead to significant functional divergence. For researchers in lipidomics, nutrition, and drug development, understanding these differences is not merely academic. It impacts the interpretation of metabolic studies, the design of lipid-based therapeutics, and the quality control of natural products. The application of robust analytical techniques, particularly derivatization methods like DMDS adduction followed by GC-MS, is essential for the unambiguous identification and characterization of these and other fatty acid isomers.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 445639, Oleic acid. Retrieved from [Link].

- Gunstone, F. D., Harwood, J. L., & Dijkstra, A. J. (Eds.). (2007). The lipid handbook (3rd ed.). CRC press.

- Jahromi, M. F., & Garti, N. (2019). Triacylglycerol crystallization: Effect of minor components. In Crystallization of Lipids (pp. 143-176). Woodhead Publishing.

- Sales-Campos, H., Souza, P. R., Peghini, B. C., da Silva, J. S., & Cardoso, C. R. (2013). An overview of the modulatory effects of oleic acid in health and disease. Mini reviews in medicinal chemistry, 13(2), 201–210.

- Field, C. J., Blewett, H. H., Proctor, S., & Vine, D. (2009). Human health benefits of vaccenic acid. Advances in nutrition, 4(2), 145-152.

An In-depth Technical Guide to cis-12-Octadecenoic Acid: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

cis-12-Octadecenoic acid (18:1 n-6) is a monounsaturated omega-6 fatty acid that has garnered increasing interest within the scientific community. While not as ubiquitous as its isomers, oleic acid (cis-9-octadecenoic acid) and linoleic acid (cis-9, cis-12-octadecadienoic acid), cis-12-octadecenoic acid and its metabolites play significant roles in biological systems. This guide provides a comprehensive overview of the known natural sources of this intriguing fatty acid and delves into the current understanding of its biosynthetic pathways in various organisms. The content herein is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of this molecule, from its origins to its potential biological implications.

Part 1: Natural Sources of cis-12-Octadecenoic Acid

The occurrence of cis-12-octadecenoic acid in nature is primarily associated with ruminant animals and the microorganisms within their digestive systems. Its presence in other biological kingdoms, such as plants, is less documented and appears to be rare.

Ruminant Products: A Primary Reservoir

The most significant natural sources of cis-12-octadecenoic acid are the milk and meat of ruminant animals such as cows, sheep, and goats. Its concentration in these products is highly dependent on the animal's diet and the composition of the rumen microbiota.

| Natural Source | Typical Concentration Range (% of total fatty acids) | Key References |

| Bovine Milk Fat | 0.1 - 0.5% | [1][2] |

| Ovine Milk Fat | Variable, influenced by diet | [2] |

| Ruminant Meat (Beef, Lamb) | Variable, typically lower than in milk fat | [1] |

Insight for Researchers: The variability of cis-12-octadecenoic acid content in ruminant products presents an opportunity for dietary interventions to modulate its concentration. Understanding the interplay between animal feed, rumen microbial populations, and fatty acid profiles in milk and meat is a key area of ongoing research.

Microbial World: The Biosynthetic Hub

The genesis of cis-12-octadecenoic acid in ruminants is intrinsically linked to the metabolic activities of the rumen microbial community. Specific species of bacteria are responsible for the biohydrogenation of polyunsaturated fatty acids from the animal's diet, a process that generates a diverse array of fatty acid isomers, including cis-12-octadecenoic acid.

Furthermore, certain gut bacteria, such as Bifidobacterium and Lactobacillus, are known to metabolize linoleic acid into hydroxylated derivatives of cis-12-octadecenoic acid. For instance, 10-hydroxy-cis-12-octadecenoic acid is a known metabolite produced by these gut microbes.[3][4] This microbial transformation highlights the intricate relationship between dietary fats, the gut microbiome, and the production of potentially bioactive lipid molecules.

Plant Kingdom: An Elusive Source

The presence of cis-12-octadecenoic acid in the plant kingdom is not well-established. While plants are rich sources of other C18 fatty acids like oleic and linoleic acid, the cis-12 isomer is not a common constituent of most plant-derived oils. Some studies on unconventional seed oils from families like Malvaceae, Sterculiaceae, and Bombacaceae have been conducted, but clear evidence for significant amounts of cis-12-octadecenoic acid is lacking.[5][6][7][8] Its hydroxylated form, isoricinoleic acid (9-hydroxy-cis-12-octadecenoic acid), has been identified in the seed oil of certain plants within the Apocynaceae family.[1]

Expert Note: The apparent scarcity of cis-12-octadecenoic acid in the plant kingdom suggests that the enzymatic machinery required for its specific synthesis is not widespread. This presents an interesting area for future research, including the screening of diverse plant species and the investigation of fatty acid desaturases with atypical regioselectivity.

Part 2: Biosynthesis of cis-12-Octadecenoic Acid

The formation of cis-12-octadecenoic acid is primarily a result of microbial metabolic pathways, particularly the biohydrogenation of linoleic acid in the rumen. A de novo synthesis pathway has not been clearly elucidated in any organism.

Bacterial Biohydrogenation of Linoleic Acid

In the rumen, dietary polyunsaturated fatty acids, predominantly linoleic acid (cis-9, cis-12-octadecadienoic acid), undergo a complex series of enzymatic transformations by rumen bacteria, a process known as biohydrogenation. This process ultimately leads to the formation of saturated fatty acids, but it also generates a wide array of intermediate isomers, including conjugated linoleic acids (CLAs) and various positional and geometric isomers of octadecenoic acid.

One of the key bacterial species involved in this process is Butyrivibrio fibrisolvens.[9][10] The biohydrogenation of linoleic acid by these bacteria can proceed through different pathways, one of which involves the formation of cis-12-octadecenoic acid.

The precise enzymatic steps leading to the formation of the cis-12 double bond are still under investigation. However, it is hypothesized to involve a series of isomerization and reduction reactions catalyzed by bacterial enzymes.

Figure 1: A simplified schematic of the biohydrogenation of linoleic acid in the rumen, highlighting the potential formation of cis-12-octadecenoic acid as an intermediate.

Causality in Experimental Choices: The study of rumen biohydrogenation pathways often involves in vitro fermentation systems using pure or mixed cultures of rumen bacteria. Substrates like linoleic acid are introduced, and the resulting fatty acid profiles are analyzed over time using gas chromatography. This allows researchers to identify intermediates and deduce the sequence of enzymatic reactions. The use of specific bacterial strains, such as Butyrivibrio fibrisolvens, helps in dissecting the contribution of individual microorganisms to the overall process.

Microbial Metabolism of Linoleic Acid in the Gut

Beyond the rumen, other gut microorganisms can also metabolize linoleic acid to produce derivatives of cis-12-octadecenoic acid. As mentioned earlier, lactic acid bacteria can hydrate the double bond of linoleic acid to form 10-hydroxy-cis-12-octadecenoic acid. This transformation is catalyzed by a linoleate hydratase.

Figure 2: Microbial conversion of linoleic acid to 10-hydroxy-cis-12-octadecenoic acid in the gut.

The Role of Fatty Acid Desaturases

The de novo biosynthesis of unsaturated fatty acids in most organisms is catalyzed by a class of enzymes called fatty acid desaturases. These enzymes introduce double bonds at specific positions in the fatty acid chain. The formation of a cis-12 double bond would theoretically require a Δ12-desaturase.

While Δ12-desaturases are common in plants and are responsible for the synthesis of linoleic acid from oleic acid, their typical action is to introduce a double bond at the 12th position of a C18 fatty acid that already possesses a cis-9 double bond.[11][12][13][14] The regioselectivity of these enzymes is generally quite specific.[5][15][16][17][18][19] The existence of a desaturase that can directly introduce a cis-12 double bond into stearic acid to form cis-12-octadecenoic acid has not been reported.

Authoritative Grounding: The understanding of fatty acid desaturase function is built upon decades of research involving enzyme isolation, characterization, and genetic studies. The specificity of these enzymes is a fundamental concept in lipid biochemistry, and any deviation from the established regioselectivity would be a significant finding.

Part 3: Experimental Protocols for Analysis

The accurate identification and quantification of cis-12-octadecenoic acid require robust analytical methodologies, primarily based on gas chromatography.

Extraction and Preparation of Fatty Acid Methyl Esters (FAMEs) from Milk Fat

This protocol provides a reliable method for the extraction of lipids from milk and their subsequent conversion to fatty acid methyl esters (FAMEs) for GC analysis.

Step-by-Step Methodology:

-

Lipid Extraction (Folch Method):

-

To 10 mL of milk, add 40 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Homogenize the mixture thoroughly for 2 minutes.

-

Add 8 mL of 0.9% NaCl solution and mix again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette.

-

Evaporate the chloroform under a stream of nitrogen at 40°C.

-

-

Transesterification to FAMEs (Base-Catalyzed):

-

To the dried lipid extract, add 2 mL of 0.5 M methanolic sodium hydroxide.

-

Incubate at 50°C for 10 minutes with occasional vortexing.

-

Cool to room temperature and add 2 mL of 14% boron trifluoride in methanol.

-

Incubate at 50°C for another 5 minutes.

-

Cool and add 2 mL of hexane and 2 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge at 1000 x g for 5 minutes.

-

The upper hexane layer containing the FAMEs is collected for GC analysis.

-

Self-Validating System: The inclusion of an internal standard (e.g., C17:0 or C19:0) at the beginning of the extraction process allows for the correction of any losses during sample preparation and ensures accurate quantification.

Gas Chromatography (GC) Analysis of FAMEs

The separation and quantification of cis-12-octadecenoic acid from other C18:1 isomers require a high-resolution capillary GC column.

GC-FID/MS Conditions:

-

Column: Highly polar capillary column (e.g., SP-2560, CP-Sil 88, or equivalent), 100 m x 0.25 mm i.d., 0.20 µm film thickness.[2][9]

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 min.

-

Ramp 1: 4°C/min to 240°C.

-

Hold at 240°C for 20 min.

-

-

Injector Temperature: 250°C

-

Detector Temperature (FID): 260°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL, split ratio 100:1.

Data Presentation: The identification of cis-12-octadecenoic acid is based on its retention time compared to a certified reference standard. Quantification is performed by comparing the peak area of the analyte to that of the internal standard. For complex mixtures, GC-MS can be used to confirm the identity of the peak based on its mass spectrum.

Figure 3: Experimental workflow for the analysis of cis-12-octadecenoic acid in milk.

Conclusion

cis-12-Octadecenoic acid is a fatty acid of interest primarily found in ruminant-derived foods, with its biosynthesis intricately linked to the metabolic activities of rumen and gut microbiota. While its presence in the plant kingdom remains largely unconfirmed, the study of its microbial production pathways offers valuable insights into lipid metabolism and the potential for modulating the fatty acid composition of natural products. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this and other fatty acid isomers, which is crucial for advancing our understanding of their biological roles and potential applications in nutrition and drug development. Future research should focus on the discovery of novel enzymatic pathways for its synthesis and a broader screening of natural sources to uncover its full distribution in the biosphere.

References

- Parodi, P. W. (1999). Conjugated linoleic acid and other anticarcinogenic agents of bovine milk fat. Journal of Dairy Science, 82(6), 1339-1349.

- Gunstone, F. D., Harwood, J. L., & Dijkstra, A. J. (Eds.). (2007). The lipid handbook. CRC press.

- Identification and Characterization of the Delta-12 Fatty Acid Desaturase

- Fatty acid des

- Hopkins, C. Y., & Chisholm, M. J. (1965). 11-Octadecenoic acid and other fatty acids of Asclepias syriaca seed oil. Lipids, 1(2), 118-121.

- Kishino, S., Ogawa, J., Omura, Y., Matsumura, K., & Shimizu, S. (2002). Conjugated linoleic acid production from linoleic acid by lactic acid bacteria. Journal of the American Oil Chemists' Society, 79(2), 159-163.

- Oh, S., et al. (2015). A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway. Journal of Biological Chemistry, 290(13), 8517-8528.

- Vickery, J. R. (1980). Fatty acid composition of the seed oils of the Sterculiaceae and Malvaceae. Journal of the American Oil Chemists' Society, 57(2), 87-91.

- Whittle, E., & Shanklin, J. (2011). Mechanistic and structural insights into the regioselectivity of an acyl-CoA fatty acid desaturase via directed molecular evolution. Journal of Biological Chemistry, 286(15), 12860-12869.

- Shanklin, J., & Cahoon, E. B. (1998). Desaturation and related modifications of fatty acids. Annual review of plant biology, 49(1), 611-641.

- Miralles, J., et al. (2012). Fatty acid composition of seed oils from the family Bombacaceae. Grasas y Aceites, 63(3), 269-277.

- McKain, N., Shingfield, K. J., & Wallace, R. J. (2010). Metabolism of conjugated linoleic acids and 18: 1 fatty acids by Butyrivibrio fibrisolvens. Applied and environmental microbiology, 76(13), 4426-4433.

- Agilent Technologies. (2014). Determination of Fatty Acid Methyl Esters (FAMEs)

- Christie, W. W. (2003). Lipid analysis: isolation, separation, identification and structural analysis of lipids. The Oily Press.

- Berry, S. K. (1980). The composition of the seed and seed oil of the durian, Durio zibethinus. Journal of the Science of Food and Agriculture, 31(7), 689-696.

- Meesapyodsuk, D., & Qiu, X. (2016). The front-end desaturase: structure, function, evolution and biotechnological use. Lipids, 51(9), 1031-1049.

- Wallace, R. J., McKain, N., Shingfield, K. J., & Devillard, E. (2007). Isomerases and reductases of linoleic and linolenic acid metabolism in ruminal bacteria. European journal of lipid science and technology, 109(7), 743-752.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cis-5,cis-9,cis-12-octadecatrienoic and some unusual oxygenated acids inXeranthemum annuum seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sci-hub.jp [sci-hub.jp]

- 6. academicjournals.org [academicjournals.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation of a novel strain of Butyrivibrio fibrisolvens that isomerizes linoleic acid to conjugated linoleic acid without hydrogenation, and its utilization as a probiotic for animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. syntricity.wordpress.com [syntricity.wordpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 13. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Mechanistic and Structural Insights into the Regioselectivity of an Acyl-CoA Fatty Acid Desaturase via Directed Molecular Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. Primary structure, regioselectivity, and evolution of the membrane-bound fatty acid desaturases of Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Remote control of regioselectivity in acyl-acyl carrier protein-desaturases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Metabolic Fate of cis-12-Octadecenoic Acid in Mammalian Systems

Executive Summary

cis-12-Octadecenoic acid (12c-18:1) is a positional isomer of oleic acid. While less ubiquitous than its

This guide details the mechanistic pathways, experimental protocols, and kinetic data required to study 12c-18:1, distinguishing it from conjugated linoleic acid (CLA) isomers and standard monoenes.

Part 1: Mitochondrial Beta-Oxidation (The Reductase-Dependent Pathway)

The primary catabolic fate of 12c-18:1 is mitochondrial

The Biochemical Bottleneck

Standard

-

Starting Molecule: 18:1

-

Cycle 1-3: Three rounds of

-oxidation proceed normally, removing 6 carbons (3 x Acetyl-CoA). -

Resulting Intermediate: 12:1

-

Cycle 4: One more round removes C1-C2.

-

Critical Intermediate: 10:1

(Dec-4-enoyl-CoA).

At this stage, the double bond is at position 4 (an even number). The next step, catalyzed by Acyl-CoA Dehydrogenase , introduces a trans-

The Auxiliary Solution

Mammalian mitochondria utilize a specific reductase-dependent pathway to resolve this:

-

2,4-Dienoyl-CoA Reductase (DECR1): Uses NADPH to reduce the

double bond, shifting the configuration to trans-3-enoyl-CoA. -

-Enoyl-CoA Isomerase (ECI): Isomerizes the bond from

-

Re-entry: The resulting trans-2-enoyl-CoA is now a standard substrate for Enoyl-CoA Hydratase and resumes the spiral.

Pathway Visualization

Figure 1: The mitochondrial oxidation of cis-12-18:1 requires the NADPH-dependent reduction of the 2,4-dienoyl-CoA intermediate, distinguishing it from oleic acid oxidation.

Part 2: Microsomal Transformations (The "Rescue" Pathway)

While mitochondria oxidize 12c-18:1 for energy, the endoplasmic reticulum (microsomes) offers an anabolic fate that highlights a key evolutionary workaround in lipid metabolism.

The "Essential" Fatty Acid Paradox

Mammals are auxotrophic for linoleic acid (18:2

-

Standard Route: C18:0 (Stearic)

C18:1 -

Experimental Route: If 12c-18:1 is provided exogenously, the

bond is already present.

Stearoyl-CoA Desaturase (SCD1) Activity

The mammalian

-

Reaction: 12c-18:1 + NADH + O

-

Biological Implication: This conversion effectively cures essential fatty acid deficiency (EFAD) symptoms in rodent models, proving that the physiological requirement is for the structure of linoleic acid, not the specific dietary origin, provided the

bond is available.

Pathway Visualization

Figure 2: Microsomal processing of 12c-18:1. The molecule serves as a substrate for SCD1 to synthesize Linoleic Acid, bypassing the mammalian lack of Delta-12 desaturase.

Part 3: Experimental Protocols

Protocol A: Differential Oxidation Assay (Mitochondria)

Objective: To quantify the energetic cost of the reductase step (NADPH consumption) compared to Oleic acid.

-

Isolation: Isolate mitochondria from rat liver or heart using differential centrifugation (buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

-

Substrate Preparation:

-

Synthesize CoA esters of cis-12-18:1 and cis-9-18:1 (Control).

-

Use [1-

C]-labeled fatty acids for radiotracing.

-

-

Incubation:

-

Medium: 100 mM KCl, 50 mM MOPS, 5 mM KH

PO -

Add 0.2 mM ADP (State 3 respiration).

-

Add 20

M Acyl-CoA substrate.

-

-

Measurement:

-

Respiration: Measure O

consumption via Clark electrode. -

Flux: Trap released

CO -

NADPH/NADP+ Ratio: Monitor fluorometrically (340nm ex / 460nm em) to observe the oxidation dip specific to the DECR1 step in the 12c-18:1 condition.

-

Protocol B: Isomer-Specific Lipid Analysis (GC-MS)

Objective: To verify the conversion of 12c-18:1 to Linoleic acid in vivo or in hepatocytes.

-

Treatment: Incubate HepG2 cells with 50

M 12c-18:1 for 24 hours. -

Extraction: Folch method (Chloroform:Methanol 2:1).

-

Derivatization:

-

Transesterify to Fatty Acid Methyl Esters (FAME) using 14% BF

in methanol (90°C, 30 min). -

Critical Step: Standard GC cannot easily distinguish double bond positions. You must generate DMOX (4,4-dimethyloxazoline) derivatives or Picolinyl esters to fix the double bond for MS fragmentation.

-

-

GC-MS Parameters:

-

Column: High-polarity fused silica (e.g., BPX70 or CP-Sil 88), 60m length.

-

Carrier Gas: Helium, 1 mL/min.

-

Temp Program: 140°C (5 min)

4°C/min

-

-

Identification:

-

Look for the molecular ion of 18:2 (m/z ~337 for picolinyl).

-

Diagnostic Ions: Gaps of 12 amu in the fragmentation pattern indicate double bond positions. Confirm the presence of

and

-

Part 4: Comparative Data Summary

The following table summarizes the metabolic distinctions between 12c-18:1 and its isomers.

| Feature | cis-9-Octadecenoic (Oleic) | cis-12-Octadecenoic | trans-10,cis-12 CLA |

| Double Bond Position | Odd ( | Even ( | Conjugated |

| Beta-Oxidation Aux. Enzymes | Isomerase (ECI) only | Reductase (DECR1) + Isomerase | Reductase + Isomerase |

| Oxidation Rate | High (100%) | Moderate (~70-80%)* | Variable |

| Microsomal Fate | Desaturated to 18:2 (n-9) | Desaturated to 18:2 (n-6) | Inhibits lipogenesis |

| SCD1 Interaction | Product of SCD1 | Substrate for SCD1 | Inhibitor of SCD1 |

| Lipogenic Effect | Neutral | Neutral | Anti-lipogenic (lowers fat) |

*Note: The lower oxidation rate is due to the energetic cost and rate-limiting nature of the NADPH-dependent reductase step.

References

-

Metabolism of cis-12-octadecenoic acid and influence on lipogenic enzymes. Source: National Institutes of Health (PubMed) URL:[Link] Context: Establishes that 12c-18:1 does not suppress lipogenic enzymes like CLA does, and is incorporated into hepatic lipids.[2]

-

Beta-Oxidation of Unsaturated Fatty Acids (Even vs Odd). Source: AOCS Lipid Library / Journal of Biological Chemistry URL:[Link] Context: Defines the reductase-dependent pathway for even-numbered double bonds.

-

Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency. Source: ResearchGate / JBC URL:[Link] Context: Validates the essential role of DECR1 in metabolizing intermediates derived from

fatty acids. -

Substrate Specificity of Mammalian Desaturases. Source: Biochimica et Biophysica Acta (BBA) URL:[3][Link] Context: Confirms the conversion of specific monoenes to dienes via SCD1.

Sources

- 1. Influence of the cis-9, cis-12 and cis-15 double bond position in octadecenoic acid (18:1) isomers on the rat FADS2-catalyzed Δ6-desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sci-Hub. β-Oxidation of the geometric and positional isomers of octadecenoic acid by rat heart and liver mitochondria / Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1981 [sci-hub.sg]

Technical Guide: Rare Monounsaturated Fatty Acids (C18:1) Isomers

This technical guide provides a rigorous analysis of rare C18:1 monounsaturated fatty acid (MUFA) isomers, moving beyond the ubiquitous oleic acid to explore the structural diversity, biological impact, and analytical separation of its positional and geometric isomers.

Focus: Structural Characterization, Differential Biological Activity, and Advanced Analytical Protocols.[1][2]

Introduction: The Hidden Lipidome

While Oleic acid (cis-9-octadecenoic acid) dominates the C18:1 landscape in mammalian systems, a spectrum of "rare" isomers exists. These isomers—distinguished by the position of the double bond (

For drug development professionals, distinguishing these isomers is non-negotiable.[1][3] The biological response to Elaidic acid (industrial trans fat) is diametrically opposed to Vaccenic acid (ruminant trans fat), despite identical molecular weights.[1] This guide outlines the causality of these differences and the protocols required to resolve them.

Comprehensive Isomer Catalog

The following table consolidates the physicochemical properties and primary sources of key C18:1 isomers.

| Common Name | Systematic Name | Notation | Geometry | Melting Point (°C) | Primary Source/Context |

| Oleic Acid | (9Z)-Octadec-9-enoic acid | 18:1 | Cis | 13.0 | Ubiquitous (Olive oil, animal fat) |

| Petroselinic Acid | (6Z)-Octadec-6-enoic acid | 18:1 | Cis | 30.0 | Apiaceae seeds (Coriander, Parsley) |

| Cis-Vaccenic Acid | (11Z)-Octadec-11-enoic acid | 18:1 | Cis | 15.0 | Sea Buckthorn; Bioconversion of C16:1 |

| Elaidic Acid | (9E)-Octadec-9-enoic acid | 18:1 | Trans | 45.0 | Partially Hydrogenated Oils (Industrial) |

| Vaccenic Acid | (11E)-Octadec-11-enoic acid | 18:1 | Trans | 44.0 | Ruminant fats (Dairy, Beef) |

| Petroselaidic Acid | (6E)-Octadec-6-enoic acid | 18:1 | Trans | 52.0 | Chemical isomerization of Petroselinic |

| Asclepic Acid | (11Z)-Octadec-11-enoic acid | 18:1 | Cis | ~15.0 | Milkweed (Asclepias); often synonymous with cis-vaccenic |

Biological Mechanisms & Therapeutic Relevance[4]

The Divergent Biosynthesis Pathways

The presence of specific isomers often indicates the activity of distinct enzymatic pathways. While Oleic acid is derived from the desaturation of Stearic acid (C18:0), Cis-Vaccenic acid arises from the elongation of Palmitoleic acid (C16:1). This makes Cis-Vaccenic acid a surrogate marker for de novo lipogenesis and SCD1 activity in cancer cells.[1][3]

Figure 1: Divergent Biosynthesis of C18:1 Isomers This diagram illustrates how substrate specificity dictates the final isomer, separating the "Oleic Pathway" from the "Vaccenic Pathway."

Caption: Differential biosynthesis of Oleic (n-9) vs. Cis-Vaccenic (n-7) acids via SCD1 and ELOVL enzymes.

Trans-Isomer Differential Toxicity

Not all trans-fats are equipotent.[1][3]

-

Elaidic Acid (Industrial): Incorporates into cell membranes, reducing fluidity and disrupting insulin signaling.[1] It is strongly pro-inflammatory.[1][3]

-

Trans-Vaccenic Acid (Ruminant): Acts as a precursor to Conjugated Linoleic Acid (CLA) via

9-desaturation in tissues.[1][3] It has shown neutral or even beneficial effects on metabolic syndrome in animal models [1].[1][3]

Analytical Methodologies: Separation & Identification

Separating C18:1 isomers is a significant chromatographic challenge due to their identical mass and similar polarity.[1] A standard non-polar column (e.g., DB-5) will not resolve them.[1][3]

Protocol: High-Resolution GC-FID/MS

Principle: Separation relies on the interaction between the cyano-propyl stationary phase and the

Equipment:

Step-by-Step Workflow:

-

Sample Preparation (Methylation):

-

Caution: Avoid acid-catalyzed methylation at high temperatures (>100°C) for prolonged periods to prevent cis-trans isomerization.[1][3]

-

Method: Use Sodium Methoxide (NaOCH3) in methanol (Base-catalyzed) at room temperature for triglycerides.[1][3] For free fatty acids, use BF3-Methanol at 60°C for 10 mins.[1][3]

-

-

GC Parameters:

-

Identification:

Advanced Protocol: Silver-Ion (Ag+) Chromatography

When GC alone fails (e.g., overlapping cis/trans peaks in complex matrices), Silver-Ion Chromatography is the gold standard for pre-fractionation.[1][3]

Mechanism: Ag+ ions form reversible charge-transfer complexes with double bonds.[1][3] The strength of interaction is: Cis > Trans > Saturated.

Figure 2: Analytical Workflow for Isomer Resolution This flowchart details the sequential purification required for definitive identification.

Caption: Workflow utilizing Ag-Ion fractionation to resolve co-eluting cis/trans isomers prior to GC analysis.

Synthesis and Standards

For drug development assays requiring pure isomers:

-

Petroselinic Acid: Can be isolated in high purity (>80%) from Coriandrum sativum oil via urea complexation or low-temperature crystallization [2].[1][3]

-

Cis-Vaccenic Acid: Commercially available (e.g., Cayman Chemical, Matreya).[1][3][4] Often enriched from Macadamia nut oil or Sea Buckthorn pulp.[1][3]

-

Custom Synthesis: For non-standard isomers (e.g.,

12), partial hydrogenation of polyunsaturated precursors followed by Ag-HPLC purification is required.[1][3]

References

-

Gebauer, S. K., et al. (2015).[1][3] "Vaccenic acid and trans fatty acid isomers: a review of the evidence on health implications." Advances in Nutrition. Available at: [Link]

-

Ramadan, M. F., & Mörsel, J. T. (2002).[1] "Oil composition of coriander (Coriandrum sativum L.) fruit seeds."[1][3] European Food Research and Technology.[1][3] Available at: [Link]

-

Delmonte, P., et al. (2011).[1][3] "Separation characteristics of fatty acid methyl esters using Agilent J&W GC columns." Agilent Technologies Application Note. Available at: [Link]

-

Kramer, J. K., et al. (2008).[1][3] "Separation and identification of C18:1 trans isomers." Lipid Technology.[1][3] Available at: [Link]

-

Field, C. J., et al. (2009).[1][3] "Human health benefits of vaccenic acid." Applied Physiology, Nutrition, and Metabolism.[1] Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-12-Octadecenoic Acid via Wittig Reaction

Introduction: The Significance of cis-12-Octadecenoic Acid and the Strategic Advantage of the Wittig Reaction

cis-12-Octadecenoic acid, a monounsaturated fatty acid, is of significant interest to researchers in the fields of biochemistry, drug development, and materials science. Its specific isomeric structure plays a crucial role in the fluidity of cell membranes and serves as a precursor for various bioactive molecules. The precise and stereocontrolled synthesis of this compound is therefore paramount for its application in scientific research.

The Wittig reaction stands out as a powerful and versatile method for the formation of carbon-carbon double bonds with excellent control over stereochemistry.[1] This makes it particularly well-suited for the synthesis of cis (or Z) isomers of unsaturated fatty acids like cis-12-octadecenoic acid. The reaction's reliability and broad applicability have established it as a standard tool in organic synthesis.[2] This application note provides a detailed, in-depth guide to the synthesis of cis-12-octadecenoic acid utilizing the Wittig reaction, from the preparation of the requisite phosphonium ylide to the final purification of the target molecule.

Mechanistic Insight: Achieving cis-Selectivity in the Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and a phosphine oxide.[1] The stereochemical outcome of the reaction is largely determined by the nature of the substituents on the ylide. For the synthesis of cis-alkenes, non-stabilized ylides are employed. These ylides are more reactive and tend to favor the formation of the Z-isomer.

The currently accepted mechanism proceeds through a concerted [2+2] cycloaddition to form a transient oxaphosphetane intermediate. The stereochemistry of this intermediate dictates the final alkene geometry. With non-stabilized ylides, the kinetic pathway favors the formation of the cis-oxaphosphetane, which then decomposes to yield the cis-alkene. The thermodynamic driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

Experimental Workflow Overview

The synthesis of cis-12-octadecenoic acid via the Wittig reaction can be conceptually divided into two main stages:

-

Preparation of the Wittig Reagent: This involves the synthesis of the key phosphonium salt, (11-carboxyundecyl)triphenylphosphonium bromide, from 12-bromododecanoic acid and triphenylphosphine. The phosphonium salt is then deprotonated in situ to generate the corresponding phosphorus ylide.

-

cis-Selective Olefination: The generated ylide is then reacted with hexanal to form the desired cis-12-octadecenoic acid.

A final, crucial step involves the purification of the product to remove the triphenylphosphine oxide byproduct and any unreacted starting materials.

Detailed Experimental Protocols

Part 1: Synthesis of (11-carboxyundecyl)triphenylphosphonium bromide

This protocol outlines the synthesis of the crucial phosphonium salt precursor. The reaction is a nucleophilic substitution where triphenylphosphine displaces the bromide from 12-bromododecanoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 12-Bromododecanoic acid | 279.21 | 10.0 g | 0.0358 |

| Triphenylphosphine | 262.29 | 10.3 g | 0.0393 |

| Acetonitrile (anhydrous) | 41.05 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 12-bromododecanoic acid (10.0 g, 35.8 mmol) and triphenylphosphine (10.3 g, 39.3 mmol).

-

Add 100 mL of anhydrous acetonitrile to the flask.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and maintain reflux for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting viscous oil is the crude (11-carboxyundecyl)triphenylphosphonium bromide. This can be used in the next step without further purification, or it can be solidified by trituration with diethyl ether, filtered, and dried under vacuum.

Part 2: Wittig Reaction and Synthesis of cis-12-Octadecenoic Acid

This part details the generation of the phosphonium ylide and its subsequent reaction with hexanal to yield the target fatty acid. The use of a strong, non-nucleophilic base is critical for the deprotonation of the phosphonium salt without interfering with the carboxyl group. Sodium hexamethyldisilazide (NaHMDS) is a suitable choice.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (11-carboxyundecyl)triphenylphosphonium bromide | 541.50 | 19.4 g | 0.0358 |

| Sodium hexamethyldisilazide (NaHMDS) | 183.37 | 13.1 g | 0.0716 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| Hexanal | 100.16 | 3.6 g | 0.0359 |

| Hydrochloric acid (1 M) | 36.46 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated sodium chloride solution (brine) | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

In a flame-dried 500 mL round-bottom flask under an inert atmosphere, dissolve the crude (11-carboxyundecyl)triphenylphosphonium bromide (19.4 g, 35.8 mmol) in 150 mL of anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium hexamethyldisilazide (13.1 g, 71.6 mmol) to the stirred solution. The addition of two equivalents of base is necessary to deprotonate both the α-carbon to the phosphorus and the carboxylic acid proton. A deep orange or red color should develop, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Slowly add a solution of hexanal (3.6 g, 35.9 mmol) in 50 mL of anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of 50 mL of water.

-

Acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol